Cas no 125772-44-3 (4-phenylbenzene-1-carboximidamide)

4-Phenylbenzene-1-carboximidamide is a synthetic organic compound featuring a carboximidamide functional group attached to a biphenyl core structure. This aromatic derivative is of interest in medicinal chemistry and material science due to its potential as a building block for pharmaceuticals, ligands, or functional materials. The phenyl-substituted benzene ring enhances stability and may influence electronic properties, making it suitable for applications in catalysis or molecular recognition. Its carboximidamide moiety offers reactivity for further functionalization, enabling the synthesis of heterocycles or coordination complexes. The compound’s well-defined structure and purity ensure reproducibility in research and industrial applications. Proper handling and storage are recommended to maintain its integrity.
4-phenylbenzene-1-carboximidamide structure
125772-44-3 structure
Product Name:4-phenylbenzene-1-carboximidamide
CAS No:125772-44-3
MF:C13H12N2
MW:196.247782707214
MDL:MFCD05662850
CID:137272
PubChem ID:3308644
Update Time:2025-05-19

4-phenylbenzene-1-carboximidamide Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-4-carboximidamide
    • 4-phenylbenzenecarboximidamide
    • Biphenyl-4-Carboxamidine
    • Biphenyl-4-carbamidin
    • 4-phenylbenzene-1-carboximidamide
    • DTXSID20391301
    • FT-0737364
    • 125772-44-3
    • EN300-304873
    • AKOS009311892
    • A920157
    • SCHEMBL4021876
    • BDBM50465595
    • SB32294
    • CS-0443818
    • CHEMBL4285882
    • MFCD05662850
    • Benzenylphenylamidin
    • MDL: MFCD05662850
    • Inchi: 1S/C13H12N2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H3,14,15)
    • InChI Key: VHEYCTCATJSAAI-UHFFFAOYSA-N
    • SMILES: NC(C1C=CC(=CC=1)C1C=CC=CC=1)=N

Computed Properties

  • Exact Mass: 196.10000
  • Monoisotopic Mass: 196.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 49.9Ų

Experimental Properties

  • PSA: 49.87000
  • LogP: 3.43770

4-phenylbenzene-1-carboximidamide Customs Data

  • HS CODE:2925290090
  • Customs Data:

    China Customs Code:

    2925290090

    Overview:

    2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

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4-phenylbenzene-1-carboximidamide Suppliers

Amadis Chemical Company Limited
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(CAS:125772-44-3)4-phenylbenzene-1-carboximidamide
Order Number:A920157
Stock Status:in Stock
Quantity:1g/250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:12
Price ($):405.0/150.0
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4-phenylbenzene-1-carboximidamide Related Literature

Additional information on 4-phenylbenzene-1-carboximidamide

Chemical Profile of 4-phenylbenzene-1-carboximidamide (CAS No. 125772-44-3)

4-phenylbenzene-1-carboximidamide, identified by the Chemical Abstracts Service Number (CAS No.) 125772-44-3, is a specialized organic compound that has garnered attention in the field of pharmaceutical and chemical research. This compound belongs to the class of benzene derivatives featuring an imidamide functional group, which makes it a subject of interest for its potential applications in medicinal chemistry and material science. The molecular structure of this compound consists of a phenyl ring attached to a carboximidamide moiety, which introduces unique reactivity and biological properties that are being explored in contemporary research.

The significance of 4-phenylbenzene-1-carboximidamide lies in its structural versatility, which allows it to serve as a precursor or intermediate in the synthesis of more complex molecules. In pharmaceutical research, such compounds are often investigated for their pharmacological properties, including potential roles as enzyme inhibitors, receptor modulators, or precursors to bioactive agents. The imidamide group, in particular, is known for its ability to participate in hydrogen bonding and interactions with biological targets, making it a valuable scaffold for drug design.

Recent studies have highlighted the utility of 4-phenylbenzene-1-carboximidamide in the development of novel therapeutic agents. For instance, researchers have been exploring its derivatives as candidates for treating inflammatory diseases and neurological disorders. The phenyl ring component contributes to lipophilicity and membrane permeability, which are critical factors in drug bioavailability. Additionally, the imidamide moiety has shown promise in modulating biological pathways associated with these conditions.

In material science, 4-phenylbenzene-1-carboximidamide has been investigated for its potential applications in polymer chemistry and advanced material synthesis. The compound’s ability to form stable complexes with other molecules makes it useful in designing functional materials with specific properties. For example, it has been explored as a component in conductive polymers or as a ligand in catalytic systems.

The synthesis of 4-phenylbenzene-1-carboximidamide typically involves multi-step organic reactions, starting from readily available aromatic precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions or nucleophilic substitutions, are often employed to construct the desired molecular framework efficiently. These synthetic routes are optimized to ensure high yield and purity, which are essential for subsequent applications in research and industry.

From a computational chemistry perspective, the study of 4-phenylbenzene-1-carboximidamide has revealed insights into its electronic structure and reactivity. Molecular modeling techniques have been used to predict how this compound interacts with biological targets at the atomic level. These simulations aid in rationalizing experimental observations and guiding the design of more effective derivatives.

The pharmacokinetic behavior of 4-phenylbenzene-1-carboximidamide is another area of active investigation. Researchers are examining how the compound is metabolized and eliminated from the body using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Understanding these processes is crucial for developing safe and effective therapeutic agents based on this scaffold.

In conclusion, 4-phenylbenzene-1-carboximidamide (CAS No. 125772-44-3) represents a promising compound with diverse applications across pharmaceuticals and materials science. Its unique structural features make it a valuable building block for further chemical exploration, while its potential biological activities continue to be uncovered through rigorous research efforts. As synthetic methodologies advance and computational tools become more sophisticated, the utility of this compound is expected to expand even further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:125772-44-3)4-phenylbenzene-1-carboximidamide
A920157
Purity:99%/99%
Quantity:1g/250mg
Price ($):405.0/150.0
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